molecular formula C18H19NO2S B2791760 (2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone CAS No. 2034614-40-7

(2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone

Cat. No. B2791760
CAS RN: 2034614-40-7
M. Wt: 313.42
InChI Key: HZCMJMHUEZJIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone” is a compound that contains a thiazolidine motif . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used in the synthesis of valuable organic combinations .


Synthesis Analysis

Thiazolidine motifs are synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature gave 2-methylidene-1,3-thiazolidin-4-one derivatives .


Molecular Structure Analysis

The molecular structure of thiazolidine, a key motif in the compound, is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving thiazolidine motifs are diverse. For example, 2-methylidene-1,3-thiazolidin-4-one derivatives reacted with oxalyl chloride in dry MeCN at 70 °C to produce 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives .

Advantages and Limitations for Lab Experiments

(2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, and its properties and mechanisms of action are well characterized. However, there are also some limitations to using this compound in laboratory experiments. It has low solubility in water, which can make it difficult to work with in some assays. It also has limited bioavailability, which can make it challenging to study its effects in vivo.

Future Directions

There are several future directions for research on (2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone. One area of interest is its potential use in combination therapy with other drugs for the treatment of cancer and inflammation. Another area of interest is the development of more potent and selective analogs of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular pathways.

Synthesis Methods

(2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone can be synthesized through a multi-step process involving the reaction of o-tolylmethylamine with 3-methoxybenzaldehyde followed by cyclization with thioamide. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

(2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

properties

IUPAC Name

[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c1-13-6-3-4-9-16(13)17(20)19-10-11-22-18(19)14-7-5-8-15(12-14)21-2/h3-9,12,18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCMJMHUEZJIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCSC2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.